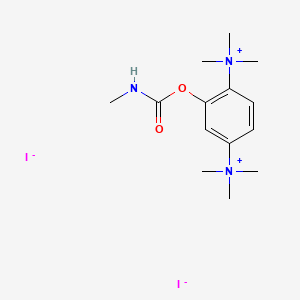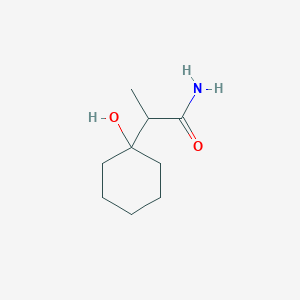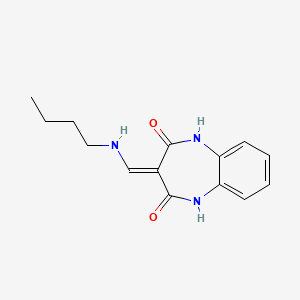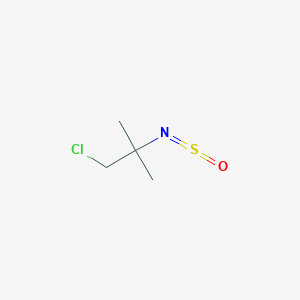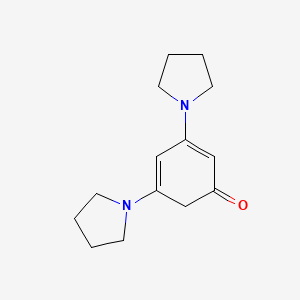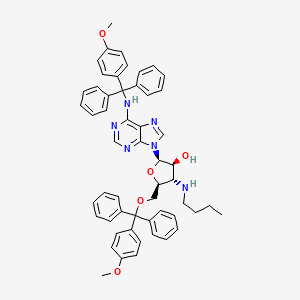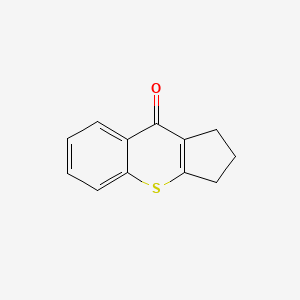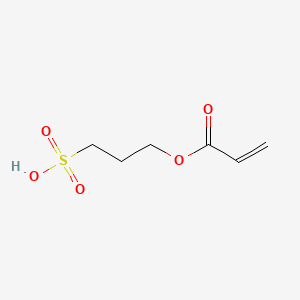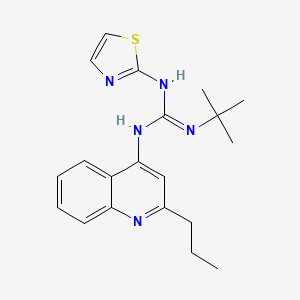
(11C)Acetoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11C)Acetoacetic acid is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of acetoacetic acid, where the carbon-11 isotope is incorporated. Carbon-11 is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes, making it suitable for short-term imaging studies. This compound serves as an important tracer for studying metabolic processes, particularly in the brain, where it acts as an alternative fuel to glucose .
Méthodes De Préparation
The synthesis of (11C)Acetoacetic acid involves the carboxylation of the enolate anion of acetone with carbon-11 dioxide. This reaction is typically carried out in tetrahydrofuran (THF) as a solvent, followed by hydrolysis and purification using ion-exchange chromatography. The total synthesis time is approximately 18 minutes, and the radiochemical yield is around 34% after decay correction . Another method involves fluoride-mediated desilylation, which provides a rapid and efficient incorporation of carbon-11 into organic molecules .
Analyse Des Réactions Chimiques
(11C)Acetoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetoacetate, which is a key intermediate in ketone body metabolism.
Reduction: It can be reduced to form beta-hydroxybutyrate, another important ketone body.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
(11C)Acetoacetic acid has several scientific research applications:
Chemistry: It is used as a tracer in PET imaging to study metabolic pathways and enzyme activities.
Biology: It helps in understanding the metabolic processes in various tissues, especially the brain, heart, and muscles.
Industry: It is used in the development of new radiopharmaceuticals and imaging agents for diagnostic purposes.
Mécanisme D'action
(11C)Acetoacetic acid exerts its effects by serving as an alternative energy source to glucose. In the brain, it is taken up by cells and converted to acetoacetate, which is then metabolized to acetyl-CoA. Acetyl-CoA enters the citric acid cycle, producing energy in the form of ATP. The compound targets metabolic pathways involved in ketone body metabolism and provides insights into the energy utilization of tissues under various physiological and pathological conditions .
Comparaison Avec Des Composés Similaires
(11C)Acetoacetic acid can be compared with other radiolabeled ketone bodies like (11C)beta-hydroxybutyrate and (11C)acetate. While all these compounds serve as alternative energy sources to glucose, this compound is unique in its ability to provide detailed insights into the metabolic processes of the brain and other tissues. Similar compounds include:
- (11C)beta-hydroxybutyrate
- (11C)acetate
- (11C)glucose Each of these compounds has its specific applications and advantages in PET imaging studies .
Propriétés
Numéro CAS |
53286-22-9 |
|---|---|
Formule moléculaire |
C4H6O3 |
Poids moléculaire |
101.09 g/mol |
Nom IUPAC |
3-oxo(111C)butanoic acid |
InChI |
InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/i4-1 |
Clé InChI |
WDJHALXBUFZDSR-NUTRPMROSA-N |
SMILES isomérique |
CC(=O)C[11C](=O)O |
SMILES canonique |
CC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


